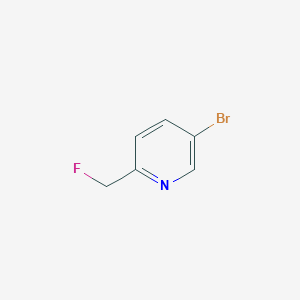

5-Bromo-2-(fluoromethyl)pyridine

Description

5-Bromo-2-(fluoromethyl)pyridine: is an organic compound with the molecular formula C6H5BrFN It is a derivative of pyridine, where the hydrogen atoms at positions 5 and 2 are substituted by bromine and fluoromethyl groups, respectively

Properties

IUPAC Name |

5-bromo-2-(fluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFN/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDPUZNNCAZLLIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(fluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the nucleophilic substitution of a nitro group by fluorine, followed by bromination. For example, starting with 2-aminopyridine, diazotization with sodium nitrite in hydrofluoric acid can yield 2-fluoropyridine, which can then be brominated to obtain the desired compound .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, is also common in industrial settings due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(fluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.

Nucleophilic Substitution: Involves nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

Biaryl Compounds: Formed through cross-coupling reactions.

Substituted Pyridines: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

5-Bromo-2-(fluoromethyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-2-(fluoromethyl)pyridine largely depends on its application. In chemical reactions, it acts as a reactive intermediate, facilitating the formation of new bonds through its bromine and fluoromethyl groups. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors, although detailed studies on its biological mechanisms are limited .

Comparison with Similar Compounds

2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a fluoromethyl group.

2-Bromo-5-chloropyridine: Contains a chlorine atom instead of a fluoromethyl group.

5-Bromo-2-cyanopyridine: Features a cyano group instead of a fluoromethyl group.

Uniqueness: 5-Bromo-2-(fluoromethyl)pyridine is unique due to the presence of both bromine and fluoromethyl groups, which confer distinct reactivity and properties. The fluoromethyl group, in particular, can significantly influence the compound’s electronic properties and reactivity, making it valuable in various synthetic applications .

Biological Activity

5-Bromo-2-(fluoromethyl)pyridine is a halogenated pyridine compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound acts primarily through specific binding interactions with various biomolecules, influencing enzymatic activity and cellular processes. It is utilized as a molecular scaffold in the design of several active pharmaceutical ingredients (APIs) targeting various diseases, including cancer and viral infections.

Key Mechanisms:

- Enzyme Inhibition: The compound has been identified as an inhibitor of enzymes such as Neuropeptide Y Receptor Y5 and SARS-CoV-2 Major Protease, making it a candidate for therapeutic applications in cancer immunotherapy and antiviral strategies.

- Cell Signaling Modulation: It modulates cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to altered metabolic flux within cells, impacting growth and proliferation.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Case Study: Methemoglobinemia

A significant case highlighted the toxicological risks associated with 5-bromo-2-nitropyridine (structurally related to this compound). A 40-year-old male exposed to this compound developed severe symptoms including dizziness, cyanosis, and methemoglobinemia. The patient experienced delayed encephalopathy, underscoring the compound's potential health hazards when mishandled .

Research Findings

Recent studies have demonstrated that this compound influences various biochemical pathways:

- Cell Proliferation Inhibition: Research indicates that the compound significantly inhibits the proliferation of L1210 mouse leukemia cells with IC(50) values in the nanomolar range, suggesting its potential as an anticancer agent .

- Enzyme Interaction: The compound interacts with cytochrome P450 enzymes, crucial for drug metabolism. This interaction may enhance or inhibit the metabolism of co-administered drugs, necessitating careful consideration in polypharmacy scenarios.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.